Cas no 895439-85-7 (N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-yl)methylbenzamide)

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-yl)methylbenzamide structure
895439-85-7 structure
商品名:N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-yl)methylbenzamide
CAS番号:895439-85-7
MF:C24H23N3O3S
メガワット:433.52272439003
CID:6308750
PubChem ID:26842688

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-yl)methylbenzamide 化学的及び物理的性質

名前と識別子

    • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-yl)methylbenzamide
    • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
    • N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
    • AKOS002065739
    • N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
    • F2515-2843
    • 895439-85-7
    • インチ: 1S/C24H23N3O3S/c1-15-11-16(2)21-20(12-15)31-24(26-21)27(14-17-7-6-10-25-13-17)23(28)18-8-5-9-19(29-3)22(18)30-4/h5-13H,14H2,1-4H3
    • InChIKey: HDCQOVQUNXCMHM-UHFFFAOYSA-N
    • ほほえんだ: S1C(=NC2C(C)=CC(C)=CC1=2)N(C(C1C=CC=C(C=1OC)OC)=O)CC1C=NC=CC=1

計算された属性

  • せいみつぶんしりょう: 433.14601278g/mol
  • どういたいしつりょう: 433.14601278g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 6
  • 複雑さ: 609
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 92.8Ų

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-yl)methylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2515-2843-15mg
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895439-85-7 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2515-2843-75mg
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895439-85-7 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2515-2843-4mg
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895439-85-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2515-2843-50mg
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895439-85-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2515-2843-10μmol
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895439-85-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2515-2843-20mg
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895439-85-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2515-2843-3mg
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895439-85-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2515-2843-30mg
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895439-85-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2515-2843-5μmol
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895439-85-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2515-2843-10mg
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
895439-85-7 90%+
10mg
$79.0 2023-05-16

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-yl)methylbenzamide 関連文献

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-yl)methylbenzamideに関する追加情報

Introduction to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-yl)methylbenzamide and Its Significance in Modern Chemical Biology

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-yl)methylbenzamide (CAS No. 895439-85-7) is a compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that incorporate heterocyclic scaffolds, which are widely recognized for their role in drug discovery and development. The presence of both benzothiazole and pyridine moieties in its structure suggests a rich pharmacophoric potential, making it a promising candidate for further investigation.

The benzothiazole ring is a well-known pharmacophore in medicinal chemistry, with numerous examples of benzothiazole derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The dimethyl substitution at the 4 and 6 positions of the benzothiazole ring in this compound may enhance its binding affinity to biological targets by improving lipophilicity and reducing polarity. Additionally, the 2,3-dimethoxy group on the benzamide moiety could contribute to the compound's solubility and bioavailability, which are critical factors in drug design.

The pyridine ring in N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-yl)methylbenzamide is another key structural feature that warrants further exploration. Pyridine derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The 3-pyridylmethyl group in this compound may serve as a linker that connects different pharmacophoric units, thereby enhancing the compound's overall biological activity. This type of structural design is often employed in drug development to create molecules with multiple binding sites or allosteric interactions.

In recent years, there has been growing interest in the development of small molecule inhibitors targeting protein-protein interactions (PPIs). N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-yl)methylbenzamide has the potential to be developed into a PPI inhibitor due to its complex structure and multiple functional groups. PPIs play crucial roles in various cellular processes and are implicated in numerous diseases. Inhibiting these interactions with small molecules has emerged as a viable strategy for therapeutic intervention. The benzothiazole and pyridine moieties in this compound could interact with specific residues on the target protein, disrupting its function and potentially leading to therapeutic effects.

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-yl)methylbenzamide involves multiple steps that require careful optimization to ensure high yield and purity. The introduction of the dimethyl groups at the 4 and 6 positions of the benzothiazole ring typically requires methylating agents such as dimethyl sulfate or iodomethane. The subsequent functionalization of the benzamide moiety with the pyridinylmethyl group can be achieved through nucleophilic substitution reactions or coupling reactions such as Buchwald-Hartwig coupling. Each step must be carefully monitored using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

The biological evaluation of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-yl)methylbenzamide is essential to determine its potential therapeutic applications. In vitro assays can be used to assess its activity against various biological targets, including enzymes and receptors. Additionally, cell-based assays can provide insights into its ability to modulate cellular processes relevant to specific diseases. The compound's interaction with biological targets can be further studied using computational methods such as molecular docking simulations. These simulations can help predict how the compound binds to its target proteins and provide valuable insights into its mechanism of action.

The pharmacokinetic properties of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-yl)methylbenzamide are also critical factors that need to be evaluated before it can be considered for clinical development. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) must be thoroughly assessed to ensure the compound is safe and effective for human use. In vivo studies using animal models can provide valuable data on these parameters. Additionally, preclinical studies can help identify any potential side effects or adverse reactions associated with the compound.

The potential applications of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethylbenzamide)<0xE5><0x88><0x92><0xE5><0x9C><0xA8><0xE7><0xA5><0xA5><0xE7><0x9A><0x84><0xB9><0xB6><0x88><0x92><0xB9>E7>> include its use as an intermediate in the synthesis of more complex molecules or as a lead compound for drug development. The unique structural features of this compound make it a versatile building block that can be modified to enhance its biological activity or improve its pharmacokinetic properties. Additionally

, it may serve as a starting point for developing novel therapeutics targeting diseases such as cancer、neurodegenerative disorders、and infectious diseases。The ongoing research in this area holds promise for discovering new treatments that could improve patient outcomes significantly。

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